DAT Uptake Inhibition vs. Bupropion and Mephedrone
2-Amino-1-phenylbutan-1-one inhibits dopamine transporter (DAT)-mediated uptake of [³H]dopamine in Wistar rat striatal synaptosomes with an IC₅₀ value of 16,500 nM (16.5 µM) [1]. In contrast, the clinically used antidepressant and DAT/NET inhibitor bupropion exhibits an IC₅₀ of 550 nM at DAT under comparable assay conditions [2]. The designer cathinone mephedrone (4-methylmethcathinone), a substrate-type releaser, is considerably more potent, with a reported IC₅₀ of approximately 50 nM for inhibiting [³H]dopamine uptake in rat synaptosomes [3]. Therefore, 2-amino-1-phenylbutan-1-one is approximately 30-fold less potent than bupropion and 330-fold less potent than mephedrone at the dopamine transporter.
| Evidence Dimension | Inhibition of dopamine transporter (DAT)-mediated [³H]dopamine uptake |
|---|---|
| Target Compound Data | IC₅₀ = 16,500 nM |
| Comparator Or Baseline | Bupropion: IC₅₀ = 550 nM; Mephedrone: IC₅₀ ≈ 50 nM |
| Quantified Difference | Approximately 30-fold less potent than bupropion; 330-fold less potent than mephedrone |
| Conditions | Wistar rat striatal synaptosomes; [³H]dopamine uptake assay |
Why This Matters
The quantitative potency difference confirms that the primary amine analog is a weak DAT ligand, making it a valuable negative control or minimal scaffold reference compound in structure-activity relationship (SAR) studies aimed at optimizing bupropion-like uptake inhibition.
- [1] BindingDB. (2010). PrimarySearch_ki: IC₅₀ = 1.65E+4 nM for inhibition of dopamine transporter-mediated [³H]dopamine uptake in Wistar rat striatal synaptosomes. BindingDB ID: ChEMBL_61516 (CHEMBL675998). View Source
- [2] Damaj, M. I., Carroll, F. I., Eaton, J. B., Navarro, H. A., Blough, B. E., Mirza, S., ... & Martin, B. R. (2004). Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors. Molecular Pharmacology, 66(3), 675-682. [Data cited for bupropion IC₅₀ at DAT]. View Source
- [3] Hadlock, G. C., Webb, K. M., McFadden, L. M., Chu, P. W., Ellis, J. D., Allen, S. C., ... & Fleckenstein, A. E. (2011). 4-Methylmethcathinone (mephedrone): neuropharmacological characterization of a novel cathinone. Journal of Pharmacology and Experimental Therapeutics, 339(2), 530-536. [Data cited for mephedrone IC₅₀ at DAT]. View Source
